![molecular formula C11H12S B14560469 1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene CAS No. 61783-84-4](/img/structure/B14560469.png)
1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene is an organic compound that features a benzene ring substituted with a butynyl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene typically involves the following steps:
Starting Materials:
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts, such as palladium on carbon (Pd/C), are often used to facilitate the coupling reaction between the benzene ring and the butynyl sulfanyl group.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common.
Chemical Reactions Analysis
Types of Reactions
1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the butynyl group to a butenyl or butyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Butenyl or butyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(But-3-yn-2-yl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
4-Methylbenzenethiol: Contains a thiol group instead of a butynyl sulfanyl group.
1-[(But-3-yn-2-yl)sulfanyl]-2-methylbenzene: The methyl group is positioned differently on the benzene ring.
Uniqueness
1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene is unique due to the specific positioning of the butynyl sulfanyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61783-84-4 |
|---|---|
Molecular Formula |
C11H12S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1-but-3-yn-2-ylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C11H12S/c1-4-10(3)12-11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 |
InChI Key |
LNJSYTIUNWAOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


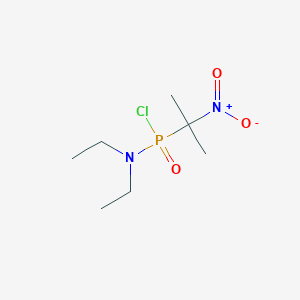
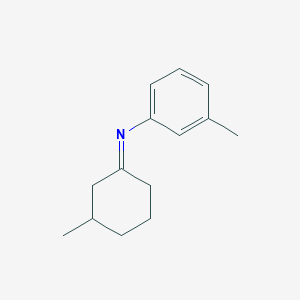
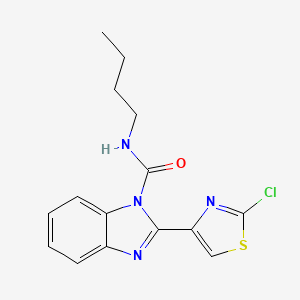
![N,N'-(Ethane-1,2-diyl)bis[N-(3-ethoxypropyl)undec-10-enamide]](/img/structure/B14560414.png)
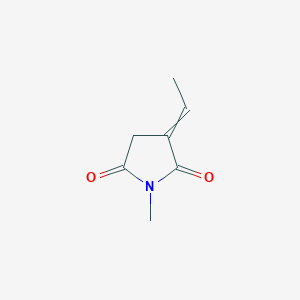

![2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560422.png)

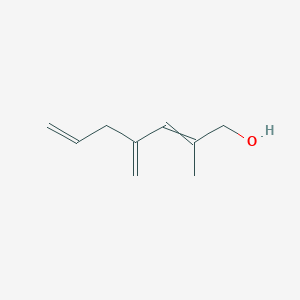
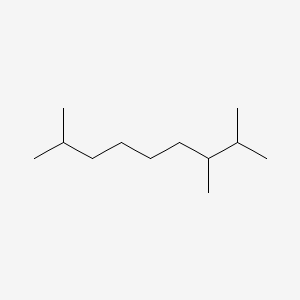
![4,4'-[(Pyridin-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B14560453.png)

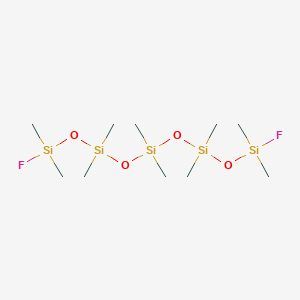
![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
